

Physical and chemical properties of disodium 9,10-dioxoanthracene-1,5-disulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Anthraquinone-1,5-disulfonic Acid Disodium Salt
Cat. No.:	B160316

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Disodium 9,10-dioxoanthracene-1,5-disulfonate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of disodium 9,10-dioxoanthracene-1,5-disulfonate (CAS No. 853-35-0). The document details the compound's chemical identity, structural information, and key physicochemical characteristics. It includes tabulated quantitative data for easy reference, outlines experimental protocols for purification and analysis, and presents logical workflows for experimental procedures. This guide is intended to serve as a foundational resource for professionals utilizing this compound in research and development.

Chemical Identity and Structure

Disodium 9,10-dioxoanthracene-1,5-disulfonate, also known as **Anthraquinone-1,5-disulfonic acid disodium salt**, is an organic compound derived from anthraquinone.^[1] Its structure consists of a central anthraquinone core with two sulfonate groups attached at the 1 and 5 positions.^[1] The presence of the ionic sulfonate groups renders the molecule water-soluble.^[1]

IUPAC Name: disodium 9,10-dioxo-9,10-dihydro-1,5-anthracenedisulfonate^[2] CAS Number: 853-35-0^{[2][3][4]} Molecular Formula: C₁₄H₆Na₂O₈S₂^{[3][4]} Synonyms: **Anthraquinone-1,5-**

disulfonic acid disodium salt, 1,5-Anthraquinonedisulfonic acid disodium salt, Disodium anthraquinone-1,5-disulfonate.[5][6]

Physical Properties

The physical characteristics of disodium 9,10-dioxoanthracene-1,5-disulfonate are summarized below. The compound is typically a crystalline solid, with its color ranging from white to light yellow or orange.[3][6] A hydrated form also exists.[7]

Property	Value	Reference
Molecular Weight	412.3 g/mol	[4][5]
Appearance	White to light yellow to light orange powder/crystal	[3][6]
Melting Point	>300°C	[6]
Solubility	Soluble in Water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[8][9]

Chemical Properties

The chemical behavior of this compound is largely defined by the anthraquinone core and the sodium sulfonate groups. It is generally stable under standard laboratory conditions but should not be mixed with strong oxidizing agents.[6][9] Commercial grades of this chemical are available at high purity levels.[3][4]

Property	Value/Description	Reference
Stability	Stable under recommended storage conditions.	[6][9]
Incompatibilities	Strong oxidizing agents.	[9][10]
Purity (Typical)	>95.0% (HPLC) or >98%	[2][3][4]
Storage	Store in a sealed, cool, and dry container.	[4]

Experimental Protocols

Detailed experimental methods are crucial for ensuring the reproducibility of research. The following sections outline protocols for the purification and purity assessment of disodium 9,10-dioxoanthracene-1,5-disulfonate.

Purification by Recrystallization

A common method for purifying this compound is recrystallization from water, which effectively separates it from insoluble impurities.[\[9\]](#)

Protocol:

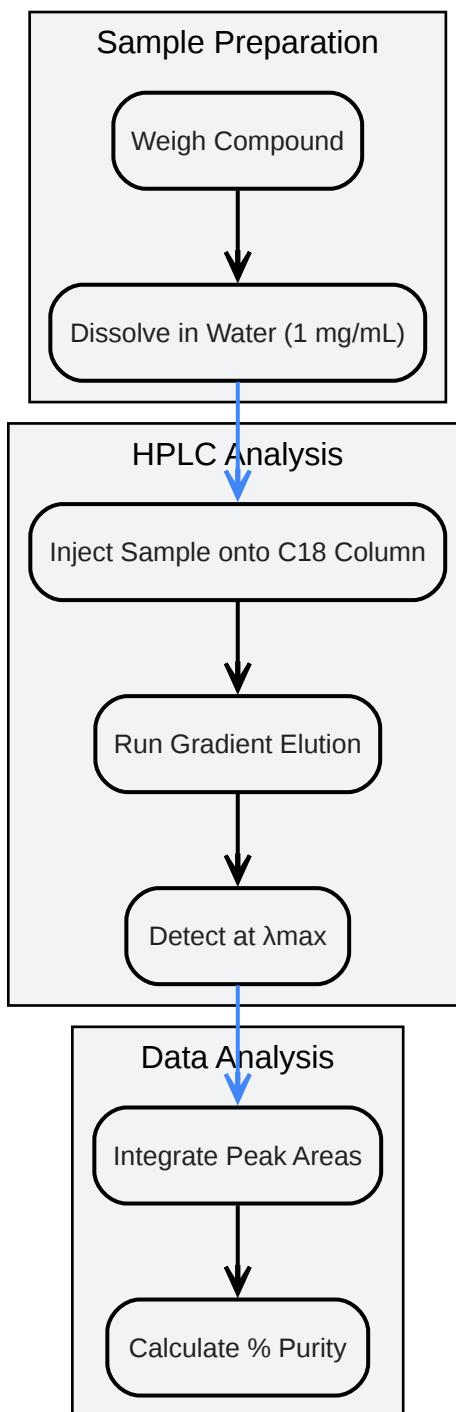
- Dissolve the crude disodium 9,10-dioxoanthracene-1,5-disulfonate in a minimum amount of hot deionized water.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature to promote the formation of crystals.
- Further cool the solution in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration, washing them with a small amount of cold deionized water.
- Repeat the recrystallization process for higher purity if necessary.[\[9\]](#)
- Dry the purified crystals under a vacuum to remove residual water.[\[9\]](#)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds like disodium 9,10-dioxoanthracene-1,5-disulfonate.[\[3\]](#) The following is a representative protocol.

Instrumentation:

- HPLC system with a UV-Vis detector

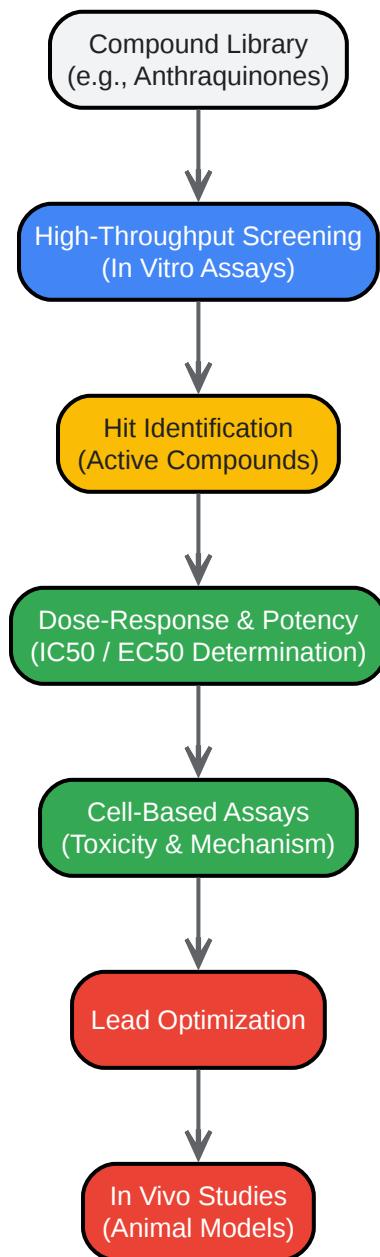

- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)

Mobile Phase:

- Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Solvent B: Acetonitrile with 0.1% TFA

Protocol:

- Sample Preparation: Prepare a stock solution of the compound in deionized water at a concentration of 1 mg/mL.
- Chromatographic Conditions:
 - Set the column temperature to 30°C.
 - Use a flow rate of 1.0 mL/min.
 - Set the UV detection wavelength to the λ_{max} of the compound (typically determined by a UV-Vis scan).
 - Inject 10 μ L of the sample solution.
- Gradient Elution:
 - Start with 95% Solvent A and 5% Solvent B.
 - Linearly increase to 95% Solvent B over 20 minutes.
 - Hold at 95% Solvent B for 5 minutes.
 - Return to initial conditions over 1 minute and equilibrate for 5 minutes before the next injection.
- Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC purity analysis.

Biological Activity Investigation

While this guide focuses on physicochemical properties, compounds of this class are often screened for biological activity. A generalized workflow for such an investigation is presented below. This process begins with high-throughput *in vitro* screening and progresses to more complex cellular and *in vivo* models for promising candidates.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for bioactivity screening.

Safety and Handling

Proper safety precautions are essential when handling any chemical. Disodium 9,10-dioxoanthracene-1,5-disulfonate may cause skin and eye irritation.[10]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats.[11][12]
- Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[11]
- Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing. [11]
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[12]
 - Skin Contact: Wash off with soap and plenty of water.[12]
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

Conclusion

Disodium 9,10-dioxoanthracene-1,5-disulfonate is a stable, water-soluble anthraquinone derivative with well-defined physical and chemical properties. Its characteristics make it a useful compound in various chemical synthesis and research applications. The information and protocols provided in this guide offer a technical foundation for scientists and researchers working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 853-67-8: Disodium anthraquinone-2,7-disulfonate [cymitquimica.com]
- 2. Anthraquinone-1,5-disulfonic acid disodium salt | 853-35-0 [sigmaaldrich.com]
- 3. Anthraquinone-1,5-disulfonic Acid Disodium Salt [cymitquimica.com]
- 4. biocrick.com [biocrick.com]
- 5. Sodium anthraquinone-1,5-disulfonate | C14H6Na2O8S2 | CID 70067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 853-35-0 CAS MSDS (ANTHRAQUINONE-1,5-DISULFONIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1) | C14H8Na2O9S2 | CID 16218964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anthraquinone-1,5-disulfonic acid disodium salt | CAS:853-35-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. ANTHRAQUINONE-1,5-DISULFONIC ACID DISODIUM SALT | 853-35-0 [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of disodium 9,10-dioxoanthracene-1,5-disulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160316#physical-and-chemical-properties-of-disodium-9-10-dioxoanthracene-1-5-disulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com